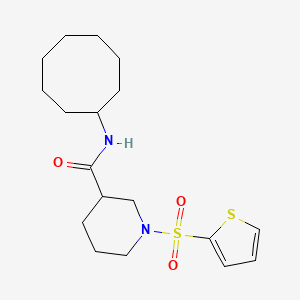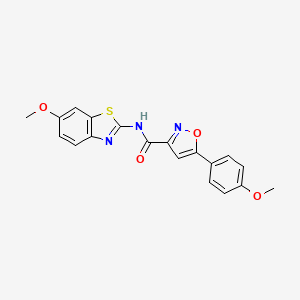![molecular formula C17H14N4O5 B14983762 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide](/img/structure/B14983762.png)
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, nitro groups, and oxadiazole moieties, which contribute to its diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. The final step often involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, aminobenzamides, and other derivatives that retain the core structure of the original compound.
Applications De Recherche Scientifique
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group and oxadiazole ring play crucial roles in its reactivity and binding affinity to biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of specific proteins, and other biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid
- 4-methoxy-N-(3-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide
- 4-methoxy-N-(4-nitrobenzyl)aniline
Uniqueness
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines, offering opportunities for further research and development.
Propriétés
Formule moléculaire |
C17H14N4O5 |
|---|---|
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H14N4O5/c1-10-8-11(6-7-14(10)25-2)15-16(20-26-19-15)18-17(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22) |
Clé InChI |
IUBMXXXLLFOLRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14983679.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14983685.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14983694.png)

![3-methyl-4-{2-[(2-methylbenzyl)oxy]phenyl}-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B14983697.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14983705.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14983709.png)
![1-(benzylsulfonyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14983717.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14983722.png)

![N-(2,4-dimethylpentan-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983747.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B14983761.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B14983769.png)
![4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B14983773.png)
